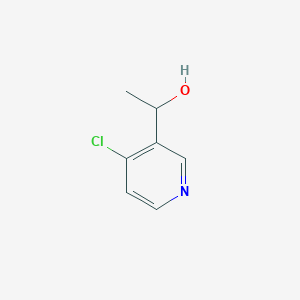

1-(4-Chloropyridin-3-YL)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloropyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5(10)6-4-9-3-2-7(6)8/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAHSGXGXCOVHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CN=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554983 | |

| Record name | 1-(4-Chloropyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116922-69-1 | |

| Record name | 1-(4-Chloropyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1 4 Chloropyridin 3 Yl Ethanol

Direct Synthesis Approaches

Direct synthesis methods offer a more streamlined approach to obtaining 1-(4-chloropyridin-3-yl)ethanol, primarily involving the reduction of a ketone precursor or the functionalization of a pyridine (B92270) ring.

Reduction of 1-(4-Chloropyridin-3-YL)ethanone (B39946) and Related Ketones

The most common direct route to this compound is through the reduction of its corresponding ketone, 1-(4-chloropyridin-3-yl)ethanone. This transformation can be achieved using several reducing agents and methodologies, including catalytic hydrogenation and metal hydride reductions.

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst to reduce the carbonyl group of the ketone to a hydroxyl group. This method is widely used in industrial processes due to its efficiency and the potential for catalyst recycling.

Detailed Research Findings: Catalytic hydrogenation of ketones can be performed using various catalysts, with palladium, platinum, and ruthenium being common choices. The catalyst is typically dispersed on a solid support, such as carbon, to maximize its surface area and activity. The reaction conditions, including temperature, pressure, and solvent, play a crucial role in the efficiency and selectivity of the reduction. For instance, ruthenium-based catalysts have been studied for their activity in the hydrogenation of various functional groups. nih.gov Similarly, palladium catalysts are effective for the hydrogenation of different organic compounds, although specific conditions for 1-(4-chloropyridin-3-yl)ethanone are not widely documented in public literature. google.comgoogle.com The choice of catalyst and conditions can also influence the stereochemical outcome of the reaction when a chiral center is formed.

Table 2.1.1.1: Catalytic Hydrogenation of Ketones

| Catalyst | Substrate | Product | Conditions | Yield |

|---|---|---|---|---|

| Ruthenium Cluster | Alkyne | Alkane | H₂, CO, various phosphine (B1218219) ligands | - |

Metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), are widely used for the reduction of aldehydes and ketones due to their mild reaction conditions and high selectivity.

Detailed Research Findings: Sodium borohydride is a versatile and selective reducing agent that readily converts ketones to secondary alcohols. The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol (B145695), at room temperature or below. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide by the solvent yields the alcohol. This method is generally high-yielding and tolerates a wide range of functional groups.

A general procedure for the reduction of a ketone with sodium borohydride would involve dissolving the ketone in a suitable alcohol, followed by the portion-wise addition of sodium borohydride. The reaction progress can be monitored by techniques such as thin-layer chromatography. Upon completion, the reaction is typically quenched with water or a dilute acid, and the product is extracted with an organic solvent.

Table 2.1.1.2: Sodium Borohydride Reduction of Ketones

| Substrate | Reducing Agent | Solvent | Product |

|---|

Chlorination and Acetylation of Pyridine Precursors

An alternative approach to synthesizing the target compound involves the initial functionalization of a pyridine ring, followed by the introduction of the ethanol side chain. This can be achieved through chlorination and subsequent acylation reactions.

Detailed Research Findings: The synthesis can start from pyridine, which is first chlorinated to produce 4-chloropyridine (B1293800). This chlorination can be achieved using various chlorinating agents like phosphorus pentachloride or thionyl chloride. The resulting 4-chloropyridine is an electron-deficient aromatic ring. Introducing an acetyl group at the 3-position via a Friedel-Crafts acylation reaction is challenging due to the deactivating nature of both the pyridine nitrogen and the chloro-substituent. masterorganicchemistry.comkhanacademy.orgblogspot.comyoutube.com Standard Friedel-Crafts conditions using a Lewis acid like aluminum chloride (AlCl₃) and acetyl chloride or acetic anhydride (B1165640) often fail or give low yields with such deactivated substrates. masterorganicchemistry.comkhanacademy.orgblogspot.comyoutube.comyoutube.com More specialized methods or alternative strategies may be required to achieve this acylation effectively. Once the ketone, 1-(4-chloropyridin-3-yl)ethanone, is formed, it can be reduced to the desired alcohol as described in the previous sections.

Chemoenzymatic Synthesis for Enantioselective Production

For applications where a specific stereoisomer of this compound is required, chemoenzymatic synthesis offers a powerful approach. This method utilizes enzymes, often from microbial sources, to catalyze the asymmetric reduction of the corresponding ketone, leading to a high enantiomeric excess of one enantiomer.

Detailed Research Findings: The asymmetric bioreduction of ketones is a well-established method for producing chiral alcohols. Various microorganisms, particularly yeast species like Candida, are known to possess oxidoreductases that can reduce a wide range of ketones with high enantioselectivity. nih.gov For instance, studies have shown the successful enantioselective reduction of acetophenone (B1666503) and its derivatives to the corresponding (S)-aryl ethanols using Candida tropicalis. nih.gov Similarly, filamentous fungi such as Penicillium and Aspergillus species have been explored for the keto reduction of acetophenone derivatives. nih.gov The process typically involves incubating the ketone substrate with a whole-cell culture of the microorganism or with an isolated enzyme. The reaction conditions, including pH, temperature, and co-solvents, are optimized to maximize both the conversion and the enantiomeric excess of the product. This approach provides a green and efficient alternative to traditional chiral synthesis methods.

Table 2.1.3: Chemoenzymatic Reduction of Acetophenone Derivatives

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Candida tropicalis | Acetophenone | (S)-1-Phenylethanol | >99% |

Multi-Step Synthetic Strategies

In cases where direct synthesis methods are not feasible or efficient, multi-step synthetic strategies can be employed. These routes may involve the construction of the pyridine ring from acyclic precursors or the elaboration of a more readily available substituted pyridine.

Detailed Research Findings: Multi-step syntheses offer flexibility in introducing various functional groups and controlling the regiochemistry of the final product. A potential multi-step route could involve the synthesis of a substituted pyridine ring followed by modifications to introduce the chloro and ethanol functionalities. For example, a patent describes a multi-step synthesis of a complex molecule containing a 3-chloro-4-substituted-pyridine moiety, which could potentially be adapted. The synthesis of such complex molecules often involves a sequence of reactions, including protection and deprotection steps, to ensure the desired outcome. While a specific multi-step synthesis for this compound is not detailed in the provided search results, the principles of organic synthesis allow for the design of such pathways based on known reactions and the reactivity of pyridine and its derivatives.

Routes Involving 4-Chloropyridine as a Key Starting Material

A common and direct approach to this compound involves utilizing 4-chloropyridine or its derivatives as the foundational building block.

One straightforward method is the reaction of a metalated 3-substituted-4-chloropyridine with acetaldehyde (B116499). For instance, 3-bromo-4-chloropyridine (B1270894) can be subjected to metal-halogen exchange, typically using an organolithium reagent like n-butyllithium at low temperatures, to generate a highly reactive 3-lithiated intermediate. This intermediate can then react with acetaldehyde to furnish the desired this compound.

Alternatively, a Grignard reaction offers another viable pathway. 3-Bromo-4-chloropyridine can be converted to its corresponding Grignard reagent, 3-(magnesio)-4-chloropyridine, by treatment with magnesium metal. sigmaaldrich.comchemicalbook.comscbt.com Subsequent reaction of this Grignard reagent with acetaldehyde would also yield the target alcohol. The success of this approach hinges on the selective formation of the Grignard reagent at the 3-position without significant interference from the chloro substituent at the 4-position.

Another strategy begins with 4-chloropyridine hydrochloride, which can be synthesized from pyridine. patsnap.comgoogle.com This starting material can then be manipulated through a series of reactions to introduce the desired ethanol group at the 3-position.

Functional Group Interconversions on Precursors

An alternative to constructing the ethanol side chain directly is to introduce a related functional group that can be subsequently converted to the desired alcohol. A prominent example of this strategy is the reduction of a ketone precursor.

The synthesis of 1-(4-chloropyridin-3-yl)ethanone, the corresponding ketone, provides a key intermediate. This ketone can be prepared through various methods, such as the Friedel-Crafts acylation of 4-chloropyridine, although this can be challenging due to the electron-deficient nature of the pyridine ring. A more common approach involves the reaction of a 3-metalated 4-chloropyridine species with an acetylating agent like acetyl chloride or acetic anhydride.

Once 1-(4-chloropyridin-3-yl)ethanone is obtained, it can be readily reduced to this compound. This reduction can be accomplished using a variety of reducing agents. Common choices include sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol or methanol, or lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions.

Strategies for Chiral Resolution and Enantiopure Synthesis

Since this compound contains a stereocenter at the carbon bearing the hydroxyl group, it can exist as a pair of enantiomers, (R)- and (S)-1-(4-chloropyridin-3-yl)ethanol. For many pharmaceutical and biological applications, obtaining a single enantiomer is crucial. Several strategies can be employed to achieve this.

Chiral Resolution: This approach involves the synthesis of the racemic mixture of this compound followed by the separation of the two enantiomers. This is often accomplished by reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization or chromatography. After separation, the resolving agent is removed to yield the individual enantiopure alcohols.

Enantiopure Synthesis: A more efficient approach is to directly synthesize the desired enantiomer. This can be achieved through asymmetric synthesis. One common method is the asymmetric reduction of the precursor ketone, 1-(4-chloropyridin-3-yl)ethanone. This involves using a chiral reducing agent or a stoichiometric or catalytic amount of a chiral catalyst in conjunction with a standard reducing agent. For example, chiral borane (B79455) reagents or transition metal catalysts with chiral ligands can stereoselectively reduce the ketone to produce a high enantiomeric excess of one enantiomer. The synthesis of related chiral compounds, such as (S)-1-(3-Chloropyridin-4-yl)ethanol, has been documented and suggests the feasibility of such approaches. arranchemical.ie

Another enantioselective strategy involves the addition of an organometallic reagent to 3-formyl-4-chloropyridine in the presence of a chiral ligand or catalyst. This can directly establish the chiral center with the desired stereochemistry. The synthesis of related chiral alcohols has been achieved using chiral amino alcohols to direct the stereochemical outcome of the reaction between an acetylide and a ketone. google.com

Reaction Conditions and Optimization

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, catalyst, temperature, and pressure is essential to maximize yield and purity.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent can significantly impact the outcome of the reactions involved in the synthesis of this compound.

For Grignard reactions and reactions involving organolithium reagents, anhydrous ethereal solvents like diethyl ether and tetrahydrofuran (THF) are typically required to prevent quenching of the highly reactive organometallic species. In some cases, the choice between these solvents can influence the reaction rate and the formation of byproducts. For instance, in the synthesis of related compounds, diethyl ether was found to be a better solvent than THF for a Grignard addition reaction. mdpi.com

For reduction reactions using metal hydrides like NaBH₄, protic solvents such as ethanol or methanol are commonly used. nih.gov These solvents also serve to protonate the resulting alkoxide intermediate to yield the final alcohol. The use of aqueous ethanol has been reported as an environmentally friendly solvent system for the synthesis of some dihydropyridine (B1217469) derivatives. rsc.org

In functional group interconversions and purification steps, a range of solvents may be employed. For example, dichloromethane (B109758) is often used for extraction, and alcohols like ethanol or n-butanol can be used for purification and crystallization. patsnap.com

Table 1: Solvent Effects on Selected Reactions

| Reaction Type | Common Solvents | Role of Solvent | Potential Impact |

| Grignard Reaction | Diethyl ether, Tetrahydrofuran (THF) | Solubilize reagents, stabilize Grignard reagent | Can affect reaction rate and yield. mdpi.com |

| Reduction with NaBH₄ | Ethanol, Methanol | Solubilize reagents, proton source | Can influence reaction time and work-up procedure. nih.gov |

| Extraction/Purification | Dichloromethane, Ethyl acetate, Ethanol, n-Hexane | Dissolve target compound, separate from impurities | Affects purity and recovery of the final product. nih.gov |

Catalyst Systems for Specific Transformations

Catalysts play a crucial role in many of the synthetic steps leading to this compound, particularly in achieving high efficiency and stereoselectivity.

In the context of asymmetric reduction of the precursor ketone, various catalyst systems can be employed. Transition metal catalysts, such as those based on rhodium, ruthenium, or iridium, complexed with chiral ligands are widely used for asymmetric hydrogenation. These catalysts can facilitate the transfer of hydrogen from a hydrogen source (e.g., H₂ gas) to the ketone in a stereoselective manner, leading to a high enantiomeric excess of the desired alcohol enantiomer. While specific catalysts for 1-(4-chloropyridin-3-yl)ethanone reduction are not detailed in the provided context, the principles of asymmetric catalysis are well-established.

For other transformations, such as cross-coupling reactions to build the carbon skeleton, palladium-based catalysts are often used. However, for the specific routes discussed, catalysts are more prominent in the enantioselective steps. In some multi-component reactions for synthesizing related pyridine derivatives, catalyst-free conditions under ultrasound irradiation have been developed, offering a green chemistry approach. rsc.org

Table 2: Potential Catalyst Systems for Key Transformations

| Transformation | Catalyst Type | Example(s) | Function |

| Asymmetric Ketone Reduction | Chiral Transition Metal Catalysts | Rhodium or Ruthenium with chiral phosphine ligands | Enantioselective reduction to form a specific alcohol enantiomer. |

| Asymmetric Addition to Aldehyde | Chiral Lewis Acids or Bases | Chiral amino alcohols | Stereoselective addition to create a chiral center. google.com |

Temperature and Pressure Considerations

Temperature and pressure are critical parameters that must be carefully controlled to ensure the desired reaction outcome and to minimize side reactions.

Reactions involving highly reactive intermediates, such as organolithium reagents, are typically carried out at very low temperatures, often -78 °C (the sublimation point of dry ice). This is to control the reactivity of the organometallic species and prevent decomposition or unwanted side reactions.

For other reactions, the temperature can be varied to optimize the reaction rate. For example, some reactions are performed at room temperature, while others may require heating (reflux) to proceed at a reasonable rate. google.com For instance, the synthesis of 4-chloropyridine hydrochloride from pyridine can be conducted at temperatures ranging from -10 to 75 °C. google.com In some nucleophilic substitution reactions involving 4-chloropyridine hydrochloride, the temperature is controlled between 30 and 150 °C. google.com

Pressure is generally less of a critical parameter for the solution-phase reactions described, with most being conducted at atmospheric pressure. However, in catalytic hydrogenation reactions, the pressure of hydrogen gas can influence the reaction rate and efficiency. Higher pressures of hydrogen can lead to faster reaction times but may also require specialized equipment.

Industrial Production and Scalability Considerations (Academic Perspective on Method Efficiency)

Key Precursor Synthesis: 4-Chloropyridine

The synthesis of the crucial precursor, 4-chloropyridine, is a well-documented process. Industrial methods often start from pyridine, a readily available and relatively inexpensive bulk chemical.

| Method | Reactants | Conditions | Yield | Notes |

| Chlorination of Pyridine | Pyridine, Chlorinating Agent (e.g., SOCl₂, POCl₃, PCl₅) | -10 to 75 °C, 3-5 hours | Moderate to Good | Can produce a mixture of chlorinated pyridines; reaction conditions need to be optimized for selectivity towards the 4-chloro isomer. google.com |

| From N-(4-pyridyl) pyridinium (B92312) chloride hydrochloride | N-(4-pyridyl) pyridinium chloride hydrochloride, PCl₅ | 140-150 °C, ~40 minutes | ~66% | A two-step process starting from pyridine. google.com |

The direct chlorination of pyridine can be challenging to control and may lead to a mixture of isomers, necessitating costly and complex purification steps. The use of N-(4-pyridyl) pyridinium chloride hydrochloride offers a more selective route. For industrial scalability, continuous flow reactors could offer better control over reaction parameters and improve safety and efficiency.

Introduction of the C2-Side Chain

Two primary retrosynthetic disconnections can be envisioned for the construction of this compound:

Route A: Via 3-Acetyl-4-chloropyridine: This involves a Friedel-Crafts acylation or a related reaction to introduce an acetyl group onto the 4-chloropyridine ring, followed by reduction.

Route B: Via 4-Chloro-3-pyridinecarboxaldehyde: This pathway involves the formation of an aldehyde at the 3-position, followed by a Grignard reaction with a methylating agent.

Scalability of Route A: Reduction of 3-Acetyl-4-chloropyridine

The reduction of a ketone to a secondary alcohol is a standard and highly scalable transformation.

| Reducing Agent | Solvent | Temperature | Yield | Considerations for Scale-up |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temperature | High | Generally safe and cost-effective. The use of flammable alcoholic solvents requires appropriate safety infrastructure. |

| Catalytic Hydrogenation | H₂, Catalyst (e.g., Pd/C, PtO₂) | Varies | High | "Green" and atom-economical. Requires specialized high-pressure hydrogenation equipment. Catalyst cost and recycling are important factors. |

Scalability of Route B: Grignard Reaction with 4-Chloro-3-pyridinecarboxaldehyde

The Grignard reaction is a powerful tool for C-C bond formation but presents challenges for large-scale operations.

| Reactants | Solvent | Temperature | Yield | Considerations for Scale-up |

| 4-Chloro-3-pyridinecarboxaldehyde, Methylmagnesium bromide (CH₃MgBr) | Anhydrous Ether (e.g., THF, Diethyl ether) | 0 °C to room temperature | Good to High | Highly exothermic and requires strict anhydrous conditions. The use of large volumes of ether poses significant fire and explosion hazards. leah4sci.comwikipedia.orgyoutube.comyoutube.com Flow chemistry can mitigate some of these risks by minimizing the reaction volume at any given time. |

From an efficiency and green chemistry perspective, a shorter synthetic route with high-yielding steps and minimal use of hazardous reagents is preferable. The development of one-pot or tandem reactions, where multiple transformations occur in a single reactor without isolation of intermediates, can significantly improve process efficiency and reduce waste. For instance, recent advancements in the synthesis of substituted pyridines focus on transition-metal-catalyzed cross-coupling and cyclization reactions, which can offer high selectivity and functional group tolerance. nih.govnih.gov

Furthermore, the principles of "green chemistry" would favor the use of catalytic methods over stoichiometric reagents, the use of safer solvents like water or ethanol where possible, and the minimization of waste through high atom economy reactions. nih.gov The development of biocatalytic methods, using enzymes for specific transformations, is also a promising avenue for more sustainable industrial production of complex molecules like this compound.

Chemical Reactivity and Transformation of 1 4 Chloropyridin 3 Yl Ethanol

Reactions at the Hydroxyl Group

The secondary alcohol moiety in 1-(4-Chloropyridin-3-YL)ethanol is a key site for various chemical modifications, including esterification, etherification, and oxidation.

Esterification and Etherification Reactions

While specific literature detailing the esterification and etherification of this compound is not extensively available, the reactivity can be inferred from standard alcohol chemistry.

Esterification: This reaction typically involves treating the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), in the presence of an acid catalyst. The process results in the formation of an ester, replacing the hydrogen of the hydroxyl group with an acyl group.

| Reactant A | Reactant B | Product | Conditions |

| This compound | Carboxylic Acid (R-COOH) | 1-(4-Chloropyridin-3-YL)ethyl ester | Acid Catalyst |

| This compound | Acyl Halide (R-COCl) | 1-(4-Chloropyridin-3-YL)ethyl ester | Base (e.g., Pyridine) |

Etherification: The formation of an ether from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

| Reactant A | Reactant B | Product | Conditions |

| This compound | Sodium Hydride (NaH) | Sodium 1-(4-chloropyridin-3-yl)ethoxide | Anhydrous Solvent |

| Sodium 1-(4-chloropyridin-3-yl)ethoxide | Alkyl Halide (R-X) | 1-(4-Chloro-3-(1-alkoxyethyl)pyridine) | Anhydrous Solvent |

Oxidation Reactions

The secondary alcohol group of this compound can be oxidized to form the corresponding ketone, 1-(4-chloropyridin-3-yl)ethanone (B39946). The choice of oxidizing agent is crucial to prevent over-oxidation or reaction at the sensitive pyridine (B92270) ring.

Common oxidizing agents suitable for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine). These reagents are known for their mildness and selectivity in oxidizing secondary alcohols to ketones.

| Starting Material | Reagent | Product |

| This compound | Pyridinium Chlorochromate (PCC) | 1-(4-chloropyridin-3-yl)ethanone |

| This compound | Swern Oxidation reagents | 1-(4-chloropyridin-3-yl)ethanone |

Dehydration Pathways

Dehydration of this compound would lead to the formation of 4-chloro-3-vinylpyridine. This elimination reaction is typically carried out under acidic conditions with heat, using strong dehydrating acids like sulfuric acid or phosphoric acid. The reaction proceeds via protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate, which is then quenched by the elimination of a proton to form the alkene.

Reactions at the Pyridine Ring

The pyridine ring in this compound is electron-deficient, which influences its reactivity, particularly its susceptibility to nucleophilic substitution.

Nucleophilic Aromatic Substitution Reactions

The chlorine atom at the 4-position of the pyridine ring is a leaving group that can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates. For instance, reaction with an amine (R-NH2) would yield a 4-amino-substituted pyridine derivative. Such reactions are often facilitated by heat and may be carried out in the presence of a base to neutralize the liberated HCl.

| Reactant | Nucleophile | Product |

| This compound | Amine (RNH2) | 1-(4-(Alkylamino)pyridin-3-yl)ethanol |

| This compound | Alkoxide (RO-) | 1-(4-Alkoxypyridin-3-yl)ethanol |

| This compound | Thiolate (RS-) | 1-(4-(Alkylthio)pyridin-3-yl)ethanol |

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the ring's electron-deficient character. The nitrogen atom deactivates the ring towards electrophilic attack and can be protonated or complex with Lewis acids under typical electrophilic substitution conditions, further deactivating the ring. When these reactions do occur, they typically require harsh conditions and direct the incoming electrophile to the 3- or 5-position. However, for this compound, which is already substituted at the 3- and 4-positions, further electrophilic substitution is considered highly unlikely to be a favorable or synthetically useful pathway.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, C-N coupling)

The chloro substituent at the 4-position of the pyridine ring makes this compound a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse range of derivatives.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming C-C bonds by coupling an organohalide with a boronic acid or ester. For this compound, a Suzuki-Miyaura reaction would replace the chlorine atom with an aryl or vinyl group. The general scheme for such a reaction involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. While specific studies on this compound are not prevalent, the reactivity of other chloropyridines in Suzuki-Miyaura couplings is well-documented, suggesting a similar potential for this compound. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions.

Table 1: Potential Suzuki-Miyaura Coupling Reactions of this compound

| Coupling Partner (Ar-B(OH)₂) | Catalyst/Ligand | Base | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-(4-Phenylpyridin-3-yl)ethanol |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 1-(4-(4-Methoxyphenyl)pyridin-3-yl)ethanol |

| Vinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1-(4-Vinylpyridin-3-yl)ethanol |

C-N Coupling (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction would allow for the introduction of various primary or secondary amines at the 4-position of the pyridine ring of this compound. The catalyst system typically consists of a palladium precursor and a bulky electron-rich phosphine ligand. The choice of base is also critical to the success of the reaction.

Table 2: Potential Buchwald-Hartwig Amination Reactions of this compound

| Amine | Catalyst/Ligand | Base | Expected Product |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 1-(4-(Morpholino)pyridin-3-yl)ethanol |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1-(4-(Phenylamino)pyridin-3-yl)ethanol |

| Benzylamine | PdCl₂(Amphos) | K₃PO₄ | 1-(4-(Benzylamino)pyridin-3-yl)ethanol |

Transformations Involving the Chloro and Ethyl Side Chain

The presence of both a chloro substituent and an ethyl alcohol side chain allows for a range of chemical modifications.

Halogen exchange reactions, such as the Finkelstein reaction, can be employed to replace the chloro group with another halogen. For instance, treatment with sodium iodide in a suitable solvent like acetone could yield 1-(4-Iodopyridin-3-YL)ethanol. This transformation can be useful as iodo-substituted pyridines are often more reactive in cross-coupling reactions. The success of this reaction is driven by the precipitation of the less soluble sodium chloride from the reaction mixture. While aromatic chlorides are generally less reactive than alkyl chlorides in classical Finkelstein reactions, metal catalysis can facilitate this exchange on aryl systems. nih.gov

The chloro group on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the pyridine nitrogen atom facilitates the attack of nucleophiles at the 4-position. A variety of nucleophiles can be used to displace the chloride, leading to a wide array of substituted pyridine derivatives. 4-Chloropyridine (B1293800) itself is known to react with primary and secondary amines to form substituted 4-aminopyridines. researchgate.net

Table 3: Potential Nucleophilic Displacement Reactions of this compound

| Nucleophile | Reagent | Expected Product |

| Alkoxide | Sodium methoxide | 1-(4-Methoxypyridin-3-yl)ethanol |

| Thiolate | Sodium thiophenoxide | 1-(4-(Phenylthio)pyridin-3-yl)ethanol |

| Amine | Ammonia (B1221849) | 1-(4-Aminopyridin-3-yl)ethanol |

The synthesis of this compound can be achieved through the reduction of the corresponding ketone, 1-(4-chloropyridin-3-yl)ethan-1-one. This transformation from a carbonyl group to an alcohol derivative is a fundamental reaction in organic synthesis. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride is a milder reagent and is often preferred for its selectivity and safer handling. libretexts.org The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

The general reaction is as follows: 4-Chloro-3-acetylpyridine + [H] → this compound

The choice of reducing agent can be critical to avoid side reactions, such as the reduction of the chloro group.

Advanced Reaction Mechanisms

Understanding the mechanisms of the key synthetic and transformational steps is crucial for optimizing reaction conditions and predicting outcomes.

The reduction of the ketone precursor, 1-(4-chloropyridin-3-yl)ethan-1-one, to this compound by a hydride reagent like NaBH₄ follows a well-established mechanism. The reaction begins with the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of the ketone. This results in the formation of a tetrahedral alkoxide intermediate. In the second step, a proton source, typically the solvent (e.g., ethanol (B145695) or methanol) or added water during workup, protonates the alkoxide to yield the final secondary alcohol product. libretexts.org

For the metal-catalyzed cross-coupling reactions, the mechanisms are more complex and involve a catalytic cycle. In the Suzuki-Miyaura reaction, the generally accepted mechanism involves three key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of this compound to form a Pd(II) complex.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, regenerating the Pd(0) catalyst and forming the C-C bond of the final product.

The mechanism for the Buchwald-Hartwig amination follows a similar catalytic cycle involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to form the C-N bond.

Stereochemical Control in Reactions

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical and agrochemical applications. For this compound, which possesses a stereogenic center at the carbinol carbon, the ability to selectively synthesize or separate its enantiomers is of significant interest. The stereochemical control in reactions involving this compound primarily revolves around two main strategies: the asymmetric synthesis of a single enantiomer and the resolution of a racemic mixture.

Asymmetric Synthesis

The most direct method to obtain an enantiomerically pure form of this compound is through the asymmetric reduction of its corresponding prochiral ketone, 3-acetyl-4-chloropyridine. This transformation establishes the chiral center in a controlled manner. While specific studies on the asymmetric reduction of 3-acetyl-4-chloropyridine are not extensively detailed in the literature, the methodologies for the asymmetric reduction of other acetylpyridines are well-established and directly applicable.

One prominent approach is the use of transition metal catalysts with chiral ligands for transfer hydrogenation or hydrogenation reactions. For instance, ruthenium and rhodium complexes paired with chiral diphosphine ligands, such as BINAP, or chiral diamine ligands are highly effective for the enantioselective reduction of aryl ketones. These catalytic systems generate a chiral environment that favors the formation of one enantiomer of the alcohol over the other.

Another powerful method for asymmetric synthesis is the use of biocatalysis. Enzymes, particularly ketoreductases (KREDs), are widely employed for the enantioselective reduction of ketones. A diverse range of microorganisms, such as Candida and Pichia species, or isolated enzymes, can reduce acetylpyridine derivatives to the corresponding (R)- or (S)-alcohols with high yields and excellent enantiomeric excess (e.e.). The choice of microorganism or enzyme, along with the reaction conditions (e.g., pH, temperature, and co-factors like NADPH), dictates the stereochemical outcome. For example, in the reduction of related acetylpyridine derivatives, different yeast strains have been shown to produce either the (R)- or (S)-alcohol with high selectivity, demonstrating the versatility of this approach.

Kinetic Resolution

When this compound is synthesized as a racemic mixture, the separation of its enantiomers can be achieved through kinetic resolution. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer from the derivatized one.

Enzymatic kinetic resolution is a particularly effective method. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol in the presence of an acyl donor, such as vinyl acetate. This process yields an enantioenriched alcohol and an enantioenriched ester, which can then be separated by standard chromatographic techniques. The ester can subsequently be hydrolyzed to afford the other enantiomer of the alcohol. For instance, a detailed protocol for the enzymatic kinetic resolution of the structurally analogous 4-chloro-2-(1-hydroxyalkyl)pyridines using Pseudomonas cepacia lipase has been reported. This enzyme demonstrates excellent enantioselectivity in the acylation of the (R)-enantiomer. The general applicability of this method suggests it would be a viable strategy for the resolution of racemic this compound.

The following table illustrates the typical parameters and outcomes of an enzymatic kinetic resolution for a substituted pyridyl ethanol, which would be analogous to a process for this compound.

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess of Unreacted Alcohol (e.e.) | Configuration of Unreacted Alcohol |

| Pseudomonas cepacia Lipase | Vinyl Acetate | Tetrahydrofuran (B95107) | 30 | 24 | ~50 | >99% | (S) |

| Candida antarctica Lipase B | Isopropenyl Acetate | Toluene | 40 | 18 | ~50 | >98% | (S) |

| Candida rugosa Lipase | Acetic Anhydride | Diisopropyl Ether | 25 | 48 | ~45 | >95% | (R) |

This table is a representative example based on known enzymatic resolutions of similar pyridyl ethanols and serves to illustrate the expected outcomes.

Influence of Stereochemistry on Subsequent Reactions

Once obtained in an enantiomerically pure form, the chirality of (R)- or (S)-1-(4-chloropyridin-3-yl)ethanol can be leveraged in subsequent synthetic steps. The stereocenter can act as a chiral auxiliary, directing the stereochemical outcome of reactions at other sites in the molecule. For example, the hydroxyl group can be used to direct metallation or other bond-forming reactions to one face of the pyridine ring. Furthermore, enantiopure this compound serves as a valuable chiral building block for the synthesis of more complex molecules where the retention of this specific stereochemistry is crucial for biological activity or final product conformation. The synthesis of novel chiral 4-(N,N-dimethylamino)pyridine (DMAP) derivatives from chiral 1-(4-chloropyridin-2-yl)ethanol highlights how the stereocenter of the starting alcohol is incorporated into the final catalyst structure, where it plays a key role in asymmetric catalysis.

Spectroscopic and Advanced Structural Characterization of 1 4 Chloropyridin 3 Yl Ethanol and Its Derivatives

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrations.

The IR and Raman spectra of 1-(4-Chloropyridin-3-yl)ethanol would display absorption bands corresponding to the specific bonds within its structure. The combination of both techniques provides a comprehensive vibrational profile, as some molecular vibrations may be more prominent in IR while others are stronger in Raman scattering. acs.orgresearchgate.net

The key functional group vibrations expected for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) | IR |

| C-H (Aromatic) | Stretching | 3000-3100 | IR, Raman |

| C-H (Aliphatic) | Stretching | 2850-3000 | IR, Raman |

| C=C, C=N (Pyridine Ring) | Ring Stretching | 1400-1600 | IR, Raman |

| C-O (Alcohol) | Stretching | 1050-1260 | IR |

| C-Cl | Stretching | 600-800 | IR |

The broad O-H stretch is a hallmark of alcohols in an IR spectrum. researchgate.net The pyridine (B92270) ring vibrations, often appearing as a series of sharp bands in the 1400-1600 cm⁻¹ region, are characteristic of the heterocyclic core. researchgate.netnih.gov The C-Cl stretching frequency is typically found in the fingerprint region of the spectrum.

Analysis of Hydrogen Bonding and Intermolecular Interactions

The molecular structure of this compound, featuring a hydroxyl (-OH) group and a nitrogen atom within the pyridine ring, provides distinct sites for hydrogen bonding, which are critical in dictating its supramolecular chemistry. The primary hydrogen bond donor is the hydroxyl group, while the pyridinic nitrogen atom serves as a primary acceptor. This configuration allows for the formation of strong O-H···N hydrogen bonds between molecules, a common and structure-directing interaction in pyridine-containing alcohols.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₇H₈ClNO) is approximately 157.6 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z corresponding to this weight, exhibiting a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Common fragmentation pathways for this molecule would likely involve:

Loss of a methyl group (-CH₃): This would result in a significant fragment ion [M-15]⁺.

Alpha-cleavage: Fission of the C-C bond adjacent to the oxygen atom, leading to the loss of the methyl group to form a stable resonance-stabilized cation.

Loss of water (-H₂O): Dehydration is a common fragmentation for alcohols, leading to an [M-18]⁺ peak.

Cleavage of the side chain: Loss of the entire ethanol (B145695) side chain could occur, leading to a fragment corresponding to the 4-chloropyridin-3-yl cation.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound This table is illustrative and based on general fragmentation principles.

| Fragment Ion | Proposed Structure | Nominal m/z |

|---|---|---|

| [M]⁺ | [C₇H₈ClNO]⁺ | 157/159 |

| [M-CH₃]⁺ | [C₆H₅ClNO]⁺ | 142/144 |

| [M-H₂O]⁺ | [C₇H₆ClN]⁺ | 139/141 |

High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement of the parent ion and its fragments, allowing for the unambiguous determination of the elemental composition. For this compound, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different atomic compositions. This technique is crucial for confirming the molecular formula of newly synthesized compounds and is a standard requirement for publication in chemical research. For example, in the characterization of related heterocyclic compounds, HRMS is used to confirm the calculated elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is invaluable for analyzing the purity of this compound, identifying any impurities from its synthesis, or studying its metabolic fate in biological systems. plos.org A reversed-phase LC method would separate the compound from non-polar and polar impurities, which would then be detected and identified by the mass spectrometer. nih.gov The development of a robust LC-MS method is a critical step in the quality control and detailed analysis of the compound in various matrices. plos.orgnih.gov

X-ray Diffraction (XRD) Studies

X-ray Diffraction (XRD) is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state.

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This experiment provides precise data on bond lengths, bond angles, and the conformation of the molecule. It would definitively confirm the connectivity of the atoms, the geometry of the pyridine ring, and the spatial orientation of the ethanol substituent relative to the ring. In studies of related pyridine derivatives, single-crystal XRD has been essential for establishing the molecular structure with certainty. researchgate.net The resulting crystallographic data, including unit cell dimensions and space group, provides the foundational information for a complete understanding of the compound's solid-state structure.

Table 2: Hypothetical Crystallographic Data Parameters for this compound This table presents typical parameters obtained from a single-crystal XRD experiment and is for illustrative purposes only.

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pnma |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| V (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

The data from single-crystal XRD allows for a detailed analysis of the crystal packing, which is the arrangement of molecules in the crystal lattice. This arrangement is governed by a network of intermolecular interactions. For this compound, the primary interaction dictating the packing would likely be the O-H···N hydrogen bonds, forming chains or dimeric motifs.

In addition to this strong interaction, weaker forces play a significant role. Analysis of the crystal structure of similar compounds often reveals C-H···O interactions, where hydrogens on the pyridine ring interact with the oxygen of the hydroxyl group of a neighboring molecule. nih.gov Furthermore, π-stacking interactions between the electron-rich pyridine rings are expected. These often manifest as offset face-to-face arrangements to minimize electrostatic repulsion. nih.gov The chlorine substituent can also participate in halogen bonding (C-Cl···N or C-Cl···O) or other dipole-dipole interactions, further stabilizing the crystal lattice. The comprehensive analysis of these varied interactions is key to rationalizing the macroscopic properties of the crystalline material. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

Thermal Analysis Techniques (e.g., TGA, DSC)

Comprehensive thermal analysis data, such as from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), for this compound and its derivatives could not be located in the public domain. TGA is used to determine the thermal stability of a compound by measuring its mass change as a function of temperature. This analysis would reveal decomposition temperatures and the presence of any residual solvents or water. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine physical transitions such as melting point, glass transition temperature, and crystallization events. While such data is crucial for understanding the material's properties, specific values for this compound have not been published.

Elemental Analysis for Empirical Formula Confirmation

Specific elemental analysis data for this compound is not available in the reviewed literature. Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's proposed empirical formula to confirm its composition and purity. For this compound, with the chemical formula C₇H₈ClNO, the theoretical elemental composition would be calculated as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 53.35 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 5.12 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 22.50 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.89 |

| Oxygen | O | 16.00 | 1 | 16.00 | 10.15 |

| Total | 157.61 | 100.00 |

Experimental confirmation of these percentages is a standard procedure in the characterization of a new or synthesized compound.

Computational and Theoretical Studies on 1 4 Chloropyridin 3 Yl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for investigating the intricacies of molecular systems. These calculations offer a foundational understanding of the geometric and electronic properties of 1-(4-chloropyridin-3-yl)ethanol.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.com For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. nih.govresearchgate.net This process minimizes the total energy of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the molecule's ground state geometry. These calculations are fundamental as the accuracy of all other computed properties is highly dependent on the correctness of the optimized geometry. nih.gov

Table 1: Theoretical Optimized Geometrical Parameters of this compound (Exemplary Data) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C-C (ring) | 1.39 | C-N-C | 117.0 | C-C-C-C | 0.0 | | C-N (ring) | 1.34 | C-C-N | 123.5 | H-C-C-H | 180.0 | | C-Cl | 1.74 | C-C-Cl | 119.5 | C-C-O-H | 60.0 | | C-C (side chain) | 1.52 | C-C-C (side chain) | 112.0 | | | | C-O | 1.43 | C-C-O | 109.5 | | | | O-H | 0.96 | C-O-H | 108.0 | | |

Note: The data in this table is exemplary and represents typical values that would be obtained from DFT calculations for a molecule of this type. Actual values would be derived from specific computational output.

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. This is verified by the absence of imaginary frequencies. The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net This correlation allows for the assignment of specific vibrational modes to the observed spectral bands, providing a deeper understanding of the molecule's vibrational behavior.

The theoretical vibrational spectrum can predict the characteristic frequencies for various functional groups within this compound, such as the C-Cl stretching, O-H stretching, and the various pyridine (B92270) ring vibrations. By comparing the calculated frequencies with experimental data, a scaling factor is often applied to correct for the approximations inherent in the computational method and the effects of the experimental environment. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. scispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scispace.com Conversely, a small gap indicates a more reactive molecule. The analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be located on the more electron-rich parts of the molecule, such as the pyridine ring and the oxygen atom, while the LUMO would be distributed over the electron-deficient regions.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound (Exemplary Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Note: The data presented here is illustrative of typical FMO analysis results.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. This analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing interactions resulting from the donation of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. chemrxiv.orgresearchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions. chemrxiv.orgnih.gov The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas of intermediate potential.

In the case of this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, identifying these as sites for electrophilic interaction. chemrxiv.org Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms on the pyridine ring would exhibit positive potential, marking them as sites for nucleophilic interaction. chemrxiv.org

Global Reactivity Parameters (e.g., Nucleophilicity, Electrophilicity)

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. It is calculated from the HOMO-LUMO gap. A larger hardness value indicates lower reactivity.

Chemical Softness (S) : The reciprocal of hardness, indicating a higher tendency to react.

Electrophilicity Index (ω) : Measures the ability of a molecule to accept electrons.

These parameters are calculated using the energies of the HOMO and LUMO and provide a comprehensive understanding of the chemical reactivity of this compound in a quantitative manner.

Table 3: Calculated Global Reactivity Descriptors for this compound (Exemplary Data)

| Parameter | Value (eV) |

|---|---|

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

Note: This table provides representative values for global reactivity parameters derived from theoretical calculations.

Non-Covalent Interaction (NCI) Analysis

A fundamental aspect of understanding a molecule's behavior in a biological or material context is the analysis of its non-covalent interactions. These weak interactions, which include hydrogen bonds, π-stacking, and van der Waals forces, govern molecular recognition, crystal packing, and protein-ligand binding.

Quantification of Intermolecular Interactions

Future computational studies on this compound would benefit from a detailed quantification of its potential intermolecular interactions. Using methods such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, researchers could identify and characterize the strength and nature of hydrogen bonds (e.g., O-H···N), halogen bonds (C-Cl···X), and π-stacking interactions involving the pyridine ring. The presence of a chlorine atom and a hydroxyl group suggests the potential for a rich variety of such interactions.

Binding Energy Calculations

To complement the qualitative picture from NCI analysis, binding energy calculations are essential. These calculations, typically performed using high-level quantum mechanical methods, would provide quantitative data on the strength of dimerization or interaction with other molecules, such as solvent molecules or biological receptors. This information is critical for predicting the compound's physical properties and its potential as a ligand for biological targets.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with π-conjugated systems and significant charge separation often exhibit interesting nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. Computational chemistry provides the tools to predict these properties before undertaking complex and costly experimental synthesis and characterization. For this compound, density functional theory (DFT) calculations could be employed to determine key NLO parameters such as the first and second hyperpolarizabilities. The results of these calculations would indicate whether the molecule has the potential to be a useful NLO material.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time. For this compound, MD simulations could be used to explore a range of research questions. For example, simulations of the compound in different solvents could elucidate its solvation thermodynamics and conformational preferences. If a biological target were identified, MD simulations of the protein-ligand complex could provide insights into the stability of the binding mode and the key interactions that maintain it. However, at present, there are no published MD simulation studies specifically focused on this compound.

The computational and theoretical study of this compound remains an unexplored area of research. The application of established computational methodologies, as outlined above, would provide invaluable insights into the fundamental properties of this molecule and could guide future experimental work aimed at unlocking its potential in materials science or medicinal chemistry. The absence of such studies highlights an opportunity for new research contributions in the field of computational chemistry.

Applications of 1 4 Chloropyridin 3 Yl Ethanol As a Synthetic Building Block and Precursor

Synthesis of Chiral Compounds and Enantioselective Processes

The chiral nature of 1-(4-Chloropyridin-3-YL)ethanol, specifically its (S)-enantiomer, makes it a significant precursor in the development of optically active compounds. arranchemical.ie Enantioselective synthesis is critical in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful.

Asymmetric Catalysis and Ligand Design

While direct applications of this compound in asymmetric catalysis and ligand design are not extensively documented in publicly available research, its structural motifs are relevant. Chiral pyridinyl alcohols are a known class of ligands for various metal-catalyzed asymmetric reactions. The pyridine (B92270) nitrogen can coordinate to a metal center, and the chiral hydroxyl group can direct the stereochemical outcome of a reaction. The principles of this can be seen in related systems where chiral ligands are fundamental for achieving high enantioselectivity in processes like asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The development of novel chiral ligands is an ongoing area of research, and molecules like this compound could serve as scaffolds for new ligand families.

Precursors for Optically Active Molecules

The primary role of enantiomerically pure this compound is as a precursor for more complex optically active molecules. arranchemical.ie The chiral alcohol moiety can be used to introduce stereocenters into a target molecule. This is often achieved through nucleophilic substitution reactions at the carbon bearing the hydroxyl group or by using the hydroxyl group to direct reactions on other parts of the molecule.

For instance, optically active alcohols are key starting materials in the synthesis of various biologically active compounds. google.com The general strategy involves the esterification or etherification of the chiral alcohol, or its conversion to other functional groups while retaining the original stereochemistry. A common method to produce such optically active alcohols is through the asymmetric reduction of the corresponding ketone, often utilizing enzymes or chiral catalysts to achieve high enantiomeric excess.

Scaffold for Heterocyclic Synthesis and Derivatization

The pyridine ring of this compound is a versatile scaffold for the synthesis of a variety of other heterocyclic systems. The chlorine atom at the 4-position is a particularly useful handle for derivatization, as it can be displaced by various nucleophiles in substitution reactions.

Incorporation into Complex Molecular Architectures

The structure of this compound can be found within more complex molecular architectures, particularly in the context of medicinal chemistry. For example, it can serve as a fragment in the design of enzyme inhibitors. In the development of SARM1 inhibitors, which are investigated for their potential in treating neurodegenerative diseases, related substituted pyridine derivatives are synthesized. The synthesis of these complex molecules often involves multi-step sequences where the pyridine core is elaborated with other cyclic and acyclic fragments. google.com

The general synthetic approach might involve the coupling of the pyridine unit to other heterocyclic systems, such as imidazoles, followed by further functionalization. google.com The table below illustrates a representative transformation that could be analogous to the incorporation of the this compound scaffold into a more complex molecule.

| Reactant | Reagent(s) | Product | Reference |

| 4-((3-chloropyridin-4-yl)methyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde | 1. CF3Si(CH3)3, CsF, THF | 1-(4-((3-Chloropyridin-4-yl)methyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol | google.com |

Synthesis of Dihydropyridine (B1217469) and Related Ring Systems

1,4-Dihydropyridines are a well-known class of compounds with significant biological activity, most notably as calcium channel blockers. nih.govgoogle.com While the direct use of this compound in the classical Hantzsch dihydropyridine synthesis is not typical, its pyridine scaffold is a precursor to dihydropyridine structures through reduction or other synthetic transformations. More broadly, substituted pyridines are key to accessing various six-membered heterocyclic rings. nih.gov

The synthesis of dihydropyridines often involves the condensation of an aldehyde, a beta-ketoester, and ammonia (B1221849) or an ammonium (B1175870) source. The resulting dihydropyridine ring can then be further modified. The table below outlines a general Hantzsch synthesis, which illustrates the construction of the dihydropyridine core.

| Aldehyde | β-Ketoester | Nitrogen Source | Product Class |

| Benzaldehyde derivatives | Ethyl acetoacetate | Ammonia | 1,4-Dihydropyridines |

Furthermore, ring-expansion reactions of related cyclopropanated heterocycles can lead to the formation of tetrahydropyridine (B1245486) and dihydropyran derivatives, highlighting the versatility of such scaffolds in accessing diverse six-membered ring systems. nih.gov

Precursor for Pyrimidine (B1678525) and Other Nitrogen-Containing Heterocycles

The pyridine ring of this compound can be chemically transformed into other nitrogen-containing heterocycles, such as pyrimidines. Ring transformation reactions, although often complex, can provide routes to different heterocyclic systems. For instance, treatment of pyridines with strong nucleophiles can sometimes lead to ring-opening and subsequent recyclization to form pyrimidines or other diazines.

More commonly, the pyridine moiety serves as a building block that is incorporated into a larger structure which is then converted to another heterocycle. For example, pyrazolo[3,4-d]pyrimidin-4-ones, which have applications in treating cardiovascular disease, can be synthesized from precursors that may be derived from substituted pyridines. google.com The synthesis of these fused heterocyclic systems often involves the construction of a pyrazole (B372694) ring onto a pyrimidine precursor, or vice-versa. The versatility of the pyridine scaffold allows for the introduction of various substituents that can influence the course of these complex multi-step syntheses.

Preparation of Functional Materials and Probes (excluding biological activity)

The utility of this compound as a precursor for functional materials is an area of scientific interest. Its bifunctional nature, possessing both a reactive halogen on the pyridine ring and a hydroxyl group, suggests its potential incorporation into larger molecular frameworks.

While this compound is classified as a building block for polymer science materials by some chemical suppliers, specific examples of its direct use as a monomer in polymerization reactions are not extensively documented in publicly available research. bldpharm.com However, the fundamental reactivity of its functional groups suggests its potential in this field. The hydroxyl group could, for instance, be used to initiate ring-opening polymerizations or be converted into other functional groups suitable for step-growth polymerization.

In the broader context of complex molecule synthesis, related structures are often modified using protective groups to control reactivity. For example, in the synthesis of substituted pyridine derivatives, the (2-(trimethylsilyl)ethoxy)methyl (SEM) group has been employed to protect imidazole (B134444) moieties that are part of a larger molecule containing a chloropyridine fragment. google.com This strategy of protecting reactive sites to enable selective transformations is a common practice in organic synthesis and could be applied to this compound to facilitate its incorporation into polymeric chains or other complex architectures.

The investigation of this compound and its simple derivatives for applications in luminescent or optoelectronic materials is not a prominent area in the current scientific literature. While pyridine-containing compounds can be integral components of photophysically active molecules, such as photoswitchable local anesthetics based on azobenzene (B91143) scaffolds, the specific contribution of the this compound moiety to such properties has not been detailed. mdpi.com The development of novel materials with specific optical or electronic properties often requires extensive molecular engineering, and the role of this particular compound as a key component in such systems remains to be explored.

Derivatization to Other Pyridyl Compounds

The primary application of this compound in organic synthesis is as a versatile precursor for a variety of other substituted pyridyl compounds. The presence of the chlorine atom at the 4-position of the pyridine ring allows for a range of nucleophilic substitution and cross-coupling reactions, while the ethanol (B145695) side chain can be readily modified or eliminated.

The chlorine atom on the pyridine ring is a key reactive site. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are powerful methods for forming new carbon-carbon bonds. mdpi.com These reactions would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position of the pyridine ring, leading to a diverse library of 3-substituted pyridyl-4-yl compounds.

Furthermore, the secondary alcohol group can undergo various transformations. It can be oxidized to the corresponding ketone, 1-(4-chloropyridin-3-yl)ethanone (B39946), which provides a new electrophilic center for further derivatization. Alternatively, the alcohol can be a leaving group after activation, for example, by conversion to a tosylate or mesylate, enabling nucleophilic substitution reactions at the benzylic position.

In the synthesis of complex heterocyclic systems, such as bipyridine derivatives, chloropyridine precursors are instrumental. google.com For instance, a chloro-substituted pyridine can be coupled with another heterocyclic ring system to generate bipyridyl structures, which are important ligands in coordination chemistry and building blocks for functional materials. While a direct example starting from this compound is not explicitly detailed, the chemical principles are well-established.

The following table summarizes potential derivatization reactions of this compound based on the reactivity of its functional groups, drawing from general knowledge of pyridine chemistry and related documented reactions.

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

| 4-Chloro | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-Aryl-3-(1-hydroxyethyl)pyridine |

| 4-Chloro | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 4-Amino-3-(1-hydroxyethyl)pyridine |

| 4-Chloro | Nucleophilic Aromatic Substitution | Alkoxide, Thiolate | 4-Alkoxy/Thioalkoxy-3-(1-hydroxyethyl)pyridine |

| 1-Ethanol | Oxidation | PCC, DMP | 1-(4-Chloropyridin-3-yl)ethanone |

| 1-Ethanol | Etherification | Alkyl halide, Base | 1-(4-Chloro-3-pyridyl)ethyl ether |

| 1-Ethanol | Esterification | Acyl chloride, Carboxylic acid | 1-(4-Chloro-3-pyridyl)ethyl ester |

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Chemistry Approaches

Current synthetic methodologies for pyridine (B92270) derivatives often involve harsh conditions and generate significant waste. ijarsct.co.in Future research should prioritize the development of novel, sustainable synthetic routes to 1-(4-Chloropyridin-3-YL)ethanol. This aligns with the principles of green chemistry, aiming to enhance efficiency while minimizing environmental impact. nih.govijarsct.co.in

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the target compound can significantly reduce reaction times, costs, and waste generation. researchgate.netnih.gov

Green Catalysts: Investigating the use of recyclable and environmentally benign catalysts can offer a sustainable alternative to traditional methods. nih.govresearchgate.net

Alternative Solvents and Conditions: The use of eco-friendly solvents or solvent-free reaction conditions represents a significant step toward greener chemical processes. ijarsct.co.inresearchgate.net

Microwave-Assisted Synthesis: This technique can accelerate reaction rates, improve yields, and lead to purer products, making it a valuable tool for green chemistry. researchgate.netnih.govacs.org

| Research Focus | Proposed Approach | Potential Benefits |

| Sustainable Synthesis | One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, atom economy. nih.gov |

| Catalysis | Use of Green and Recyclable Catalysts | Minimized environmental impact, cost-effectiveness. nih.gov |

| Reaction Conditions | Environmentally Friendly Solvents/Solvent-Free Synthesis | Reduced pollution and operational hazards. ijarsct.co.in |

| Energy Input | Microwave-Assisted Organic Synthesis (MAOS) | Shorter reaction times, higher yields, enhanced purity. acs.org |

Advanced Stereoselective Synthesis

The ethanol (B145695) substituent on this compound is attached to a chiral center, meaning the compound can exist as two distinct enantiomers. These stereoisomers can have different biological activities and properties. Therefore, developing advanced stereoselective synthesis methods to produce enantiomerically pure forms of this compound is a critical research avenue.

Future work should focus on:

Asymmetric Catalysis: Employing chiral catalysts to selectively produce one enantiomer over the other from a prochiral precursor, such as the corresponding ketone (1-(4-chloropyridin-3-yl)ethan-1-one).

Chiral Auxiliaries: Utilizing chiral molecules that can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and then subsequently removed. mdpi.com

Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

Exploration of Unique Reactivity Patterns

A thorough understanding of the reactivity of this compound is essential for its potential application as a building block in the synthesis of more complex molecules. The compound features several reactive sites: the chlorine atom, the hydroxyl group, and the pyridine ring itself.

Future investigations should systematically explore:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the electron-deficient pyridine ring is susceptible to substitution by various nucleophiles. researchgate.netwuxibiology.com Studies could explore reactions with a wide range of nucleophiles (e.g., amines, alkoxides, thiols) to generate a library of new derivatives. tandfonline.com

Hydroxyl Group Functionalization: The secondary alcohol group can undergo standard reactions such as oxidation to a ketone, esterification, or etherification, providing access to another class of derivatives.

C-H Functionalization: Modern organic chemistry has seen a surge in methods for the direct functionalization of C-H bonds. researchgate.net Research into the selective C-H functionalization at other positions on the pyridine ring could unlock novel and efficient ways to modify the molecule's structure. iciq.orgresearchgate.net

Development of Advanced Computational Models

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating research. nih.govufl.edu Developing advanced computational models for this compound can provide valuable insights.

Key computational approaches to be explored include:

Density Functional Theory (DFT): DFT calculations can be used to model the molecule's electronic structure, predict its spectroscopic properties, and investigate the mechanisms and activation energies of potential reactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): If a set of derivatives is synthesized and tested for a particular biological activity, QSAR models can be developed to correlate specific structural features with that activity, aiding in the design of more potent compounds. jchemlett.com

Molecular Docking: These simulations can predict how the molecule might bind to the active site of a biological target, such as an enzyme or receptor, providing a basis for its potential use in drug discovery. nih.gov